N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide” is a chemical compound with a benzimidazole moiety . Benzimidazole compounds have been broadly examined for their potential in various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- (1H-benzo [d]imidazol-2-ylthio)-N- (substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized by physicochemical and spectral means . Another study reported the design of a therapeutic active Pd (II) complex with a similar ligand .Molecular Structure Analysis
The structure of similar compounds has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide” are not mentioned in the retrieved papers, benzimidazole compounds are known to participate in a variety of chemical reactions .Scientific Research Applications
Organic Synthesis and Environmental Considerations
- The compound is involved in water-mediated and environmentally friendly syntheses, highlighting its role in developing sustainable chemical processes. For instance, it is synthesized through a step-wise, tandem, and one-pot approach that utilizes water as a solvent, which is considered environmentally benign. This synthesis provides excellent yields and demonstrates an easy workup process (Y. D. Reddy, C. Reddy, P. Dubey, 2014).
G Protein-Coupled Receptor Agonists
- Studies have explored the compound's potential as a G Protein-Coupled Receptor-35 (GPR35) agonist, indicating its significance in treating pain, inflammatory, and metabolic diseases. This research led to the discovery of derivatives that showed high agonistic potency against GPR35, contributing to the development of potent GPR35 agonists (Lai Wei et al., 2018).
Antimicrobial Activity
- Novel fluorine-containing imidazolones derived from the compound have been evaluated for their antimicrobial activity against bacterial and fungal strains. This highlights its utility in addressing the need for new antimicrobial agents with potent activity (N. Desai et al., 2021).
Radiotracer Development for Imaging
- The compound has been used in the development of radiolabelled nonpeptide angiotensin II antagonists, which are useful for imaging angiotensin II, AT1 receptors. This application is crucial for medical imaging and diagnostics (T. Hamill et al., 1996).
NF-κB Inhibition
- A series of 2-benzylbenzimidazole analogs, including the compound, were synthesized and investigated for their in vitro activities against LPS-induced NF-κB inhibition. This research contributes to understanding the compound's role in inhibiting NF-κB, a factor involved in inflammatory responses (P. Boggu et al., 2017).
Safety And Hazards
Future Directions
The experimental results and drug-likeness properties of similar compounds suggest their potential applications, which can be developed as potent anticancer drugs in the near future . The research fruitfully rejuvenates the potentials and importance of small molecular weight ligands for experimental oncology .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCORZQNAZIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.